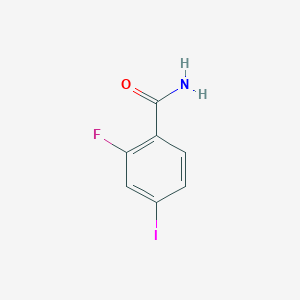

2-Fluoro-4-iodobenzamide

説明

Structure

3D Structure

特性

分子式 |

C7H5FINO |

|---|---|

分子量 |

265.02 g/mol |

IUPAC名 |

2-fluoro-4-iodobenzamide |

InChI |

InChI=1S/C7H5FINO/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H2,10,11) |

InChIキー |

SJSZOCWMOIOMSY-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1I)F)C(=O)N |

製品の起源 |

United States |

Synthetic Methodologies and Strategic Approaches

Established Synthetic Pathways to 2-Fluoro-4-iodobenzamide

The synthesis of this compound is primarily approached from two main precursors: benzoic acid and 2-fluorobenzoic acid. The choice of starting material dictates the subsequent synthetic strategy, particularly concerning the introduction of the halogen substituents and the formation of the final amide group.

Utilization of Benzoic Acid as a Core Starting Material

Beginning with the fundamental benzoic acid structure requires a carefully orchestrated sequence of reactions to install the fluorine and iodine atoms at the correct positions (C2 and C4, respectively) before converting the carboxylic acid to an amide.

The introduction of two different halogens onto a benzene (B151609) ring in a specific orientation is governed by the principles of electrophilic aromatic substitution. The carboxylic acid group is a deactivating meta-director, while halogens are deactivating but ortho-, para-directing. This creates a significant regiochemical challenge.

Direct fluorination of aromatic rings is often problematic due to the high reactivity of fluorine, which can lead to explosive reactions and a lack of selectivity. libretexts.orgyoutube.com Therefore, fluorine is typically introduced using alternative methods not based on direct electrophilic fluorination.

The introduction of iodine via electrophilic aromatic substitution is more manageable. This reaction requires an activating agent or an oxidant to generate a potent electrophilic iodine species (like I+). masterorganicchemistry.com Common reagents include iodine in the presence of an oxidizing agent such as nitric acid, or pre-formed iodine-containing electrophiles. nih.gov However, directing this substitution to the C4 position while also planning for a C2 fluorine introduction on a simple benzoic acid starting material is synthetically complex and not a commonly reported high-yield pathway.

Once the hypothetical 2-fluoro-4-iodobenzoic acid intermediate is formed, the final step is the formation of the benzamide (B126). This is a standard organic transformation achieved by activating the carboxylic acid and subsequently reacting it with an ammonia (B1221849) source. A common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then treated with ammonia to yield the desired amide.

Derivations from 2-Fluorobenzoic Acid Precursors

A more practical and widely utilized approach begins with 2-fluorobenzoic acid. chemicalbook.com This precursor already contains one of the required halogens in the correct position, simplifying the subsequent steps.

With 2-fluorobenzoic acid as the starting material, the primary challenge is the regioselective introduction of an iodine atom at the C4 position. The directing effects of the existing substituents play a crucial role. The fluorine atom at C2 is an ortho-, para-director, while the carboxylic acid at C1 is a meta-director. Both groups direct incoming electrophiles to the C4 and C6 positions.

Electrophilic iodination can be carried out using molecular iodine (I₂) in the presence of a strong acid and an oxidizing agent. google.com For instance, a mixture of iodine and activated MnO₂ in sulfuric acid and acetic anhydride (B1165640) can be used for the direct iodination of fluorinated benzoic acids. google.com Another common method involves using N-iodosuccinimide (NIS) as the iodine source, often with a catalytic amount of a strong acid like trifluoroacetic acid to enhance the electrophilicity of the iodine. organic-chemistry.org

Recent advances in C-H activation have also provided methods for the ortho-iodination of benzoic acids using transition-metal catalysts like iridium or palladium. acs.orgresearchgate.net These methods utilize the carboxylic acid as a directing group to install iodine at the ortho position (C6 in the case of 2-fluorobenzoic acid). While highly selective for the ortho position, these specific protocols are not suitable for achieving the desired C4-iodination. Therefore, traditional electrophilic aromatic substitution, guided by the fluorine substituent, remains the primary strategy for synthesizing the 2-fluoro-4-iodobenzoic acid intermediate.

| Iodination Method | Reagents | Typical Conditions | Selectivity Principle |

| Electrophilic Iodination | I₂ / Oxidizing Agent (e.g., HNO₃, MnO₂) | Acidic medium (e.g., H₂SO₄) | Electrophilic Aromatic Substitution (F is para-directing) |

| N-Iodosuccinimide | NIS / Acid Catalyst (e.g., TFA) | Organic solvent | Electrophilic Aromatic Substitution (F is para-directing) organic-chemistry.org |

The conversion of 2-fluoro-4-iodobenzoic acid to this compound is efficiently achieved using a variety of modern coupling reagents. These reagents activate the carboxylic acid in situ, allowing for a direct reaction with an amine source under mild conditions. luxembourg-bio.com This approach avoids the harsher conditions required for acyl chloride formation and is compatible with a wide range of functional groups.

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate (such as an O-acylisourea for carbodiimides or an active ester for phosphonium/uronium salts). This intermediate is then readily attacked by ammonia or an ammonia equivalent to form the amide bond. luxembourg-bio.comhepatochem.com To improve yields and suppress side reactions like racemization (though not a concern for this achiral substrate), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) are often included. luxembourg-bio.comiris-biotech.de

| Coupling Reagent Class | Examples | Common Additives | Key Features |

| Carbodiimides | DCC, DIC, EDC hepatochem.compeptide.com | HOBt, Oxyma | Widely used, cost-effective; byproducts can complicate purification. peptide.com |

| Phosphonium Salts | PyBOP, PyAOP peptide.com | - | High reactivity, good for sterically hindered substrates. hepatochem.com |

| Aminium/Uronium Salts | HATU, HBTU, TBTU, COMU iris-biotech.depeptide.com | HOBt, HOAt | Very efficient, fast reaction times, low side reactions. hepatochem.compeptide.com |

Strategies Employing Benzene-Derived Intermediates

The synthesis of this compound can be strategically approached from readily available benzene derivatives. A plausible multi-step synthesis commences with 3-fluorophenol (B1196323), a simple and commercially accessible starting material. This strategy involves a sequence of protection, regioselective halogenation, functional group transformation, and final amidation.

A potential synthetic pathway is outlined below:

Protection of the Hydroxyl Group: The initial step involves the protection of the phenolic hydroxyl group of 3-fluorophenol to prevent its interference in subsequent reactions. A common method is the formation of an isopropyl ether by reacting 3-fluorophenol with 2-bromopropane (B125204) in the presence of a base like potassium carbonate, yielding 1-fluoro-3-isopropoxybenzene (B1363519).

Regioselective Bromination: The next crucial step is the introduction of a halogen at the position that will ultimately bear the iodine atom. Due to the ortho-, para-directing nature of the fluorine and isopropoxy groups, direct iodination might lead to a mixture of products. A more controlled approach involves bromination. The reaction of 1-fluoro-3-isopropoxybenzene with a brominating agent can yield 1-bromo-2-fluoro-4-isopropoxybenzene.

Halogen Exchange and Formylation: The bromo-intermediate can then undergo a Grignard reaction. Treatment with magnesium followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) would introduce an aldehyde group, leading to 2-fluoro-4-isopropoxybenzaldehyde.

Oxidation to Carboxylic Acid: The aldehyde is then oxidized to the corresponding carboxylic acid, 2-fluoro-4-isopropoxybenzoic acid, using a suitable oxidizing agent.

Deprotection and Iodination: The isopropyl protecting group is removed to yield 2-fluoro-4-hydroxybenzoic acid. Subsequent iodination would then introduce the iodine atom at the 4-position.

Amidation: The final step is the conversion of the resulting 2-fluoro-4-iodobenzoic acid to the target amide, this compound. This can be achieved through various standard amidation protocols, such as activation of the carboxylic acid with a coupling agent followed by reaction with ammonia or an ammonia surrogate.

An alternative, more direct route starts from 2-fluoro-4-iodotoluene. This intermediate can be oxidized to 2-fluoro-4-iodobenzoic acid using a strong oxidizing agent like potassium permanganate. The resulting benzoic acid is then converted to this compound.

Advanced Synthetic Innovations and Contemporary Techniques

Modern organic synthesis has seen the advent of powerful techniques that offer greater efficiency, selectivity, and sustainability. These advanced methods are highly relevant to the synthesis of complex molecules like this compound.

Multi-Step Organic Synthesis Design and Optimization

The design of a multi-step synthesis for this compound requires careful consideration of the order of reactions to ensure correct regiochemistry and functional group compatibility. For instance, the introduction of the fluorine and iodine atoms must be strategically planned to direct subsequent substitutions to the desired positions.

Optimization of such a synthesis involves a systematic investigation of various reaction parameters to maximize yield and purity while minimizing reaction times and waste. Key areas for optimization include:

Choice of Reagents and Catalysts: For each step, a variety of reagents and catalysts can be screened. For example, in the amidation step, different coupling agents can be evaluated for their efficiency and mildness.

Reaction Conditions: Parameters such as temperature, solvent, and reaction time are crucial. For instance, in the Grignard reaction, temperature control is critical to prevent side reactions.

Organo-Mediated Electrochemical Synthesis Approaches

Electrochemical methods offer a green and powerful alternative to traditional reagent-based transformations, as they use electrons as a traceless reagent. Organo-mediators can be employed to facilitate electron transfer at lower potentials, enhancing the selectivity and efficiency of the reactions.

A key strategy in the synthesis of complex aromatic compounds involves the generation of aryl radicals from aryl halides. Electrochemical reductive dehalogenation is a powerful method for this purpose. In the context of a dihaloarene, selective reduction of one halogen over another can be achieved by controlling the electrode potential. The ease of reduction generally follows the trend I > Br > Cl > F.

This selectivity allows for the generation of an aryl radical at a specific position on the aromatic ring. This radical can then participate in various bond-forming reactions. For instance, if a precursor molecule containing both an iodine and a fluorine atom at the desired positions for this compound were available, selective electrochemical reduction of a different, more easily reducible halogen (e.g., bromine) at another position could be used to generate a specific aryl radical for further functionalization, while leaving the iodo and fluoro groups intact. The generated aryl radical is a highly reactive intermediate that can be trapped by various reagents to form new carbon-carbon or carbon-heteroatom bonds.

Recent advancements in electrochemical synthesis have enabled novel rearrangement reactions, including 1,4-aryl migrations. These migrations can be triggered by the generation of a radical intermediate. For example, an electrochemical radical Truce-Smiles rearrangement of N-allylbenzamides has been reported. nih.gov In this process, the selective 1,4-aryl migration is initiated by the radical fluoromethylation of the alkene. nih.gov

Another relevant example is the electroreductive radical 1,4-aryl migration of N-aryl-2-iodobenzamides, which can be promoted by an organo-mediator. researchgate.netrsc.org This type of reaction proceeds through the generation of an aryl radical via cathodic single-electron reduction of the C-I bond, followed by intramolecular spirocyclization, C-N bond cleavage, and hydrogen atom abstraction. rsc.org Such pathways could potentially be adapted to synthesize analogs or derivatives of this compound by designing substrates that undergo a desired aryl migration to construct the target scaffold.

Transition Metal-Catalyzed Coupling Reactions in Benzamide Synthesis

Transition metal catalysis has revolutionized the synthesis of amides by providing highly efficient and selective methods for C-N bond formation. Both palladium and copper are prominent metals used in these transformations.

Palladium-Catalyzed Reactions:

Palladium-catalyzed aminocarbonylation is a powerful tool for the synthesis of benzamides from aryl halides. nih.gov In a hypothetical synthesis of this compound, an appropriately substituted aryl iodide could be subjected to aminocarbonylation conditions, which typically involve a palladium catalyst, carbon monoxide (or a CO surrogate), and an amine source. This would directly install the benzamide functionality.

The general mechanism for palladium-catalyzed aminocarbonylation involves:

Oxidative addition of the aryl halide to a Pd(0) species.

Insertion of carbon monoxide into the aryl-palladium bond to form an acyl-palladium complex.

Nucleophilic attack of the amine on the acyl-palladium complex.

Reductive elimination to afford the benzamide product and regenerate the Pd(0) catalyst.

Table 1: Key Steps in Palladium-Catalyzed Aminocarbonylation

| Step | Description |

| Oxidative Addition | The aryl halide (Ar-X) reacts with the Pd(0) catalyst to form an Ar-Pd(II)-X complex. |

| CO Insertion | Carbon monoxide inserts into the Ar-Pd bond, forming an acyl-palladium complex (Ar-CO-Pd(II)-X). |

| Aminolysis | An amine (R₂NH) displaces the halide ligand and attacks the acyl group. |

| Reductive Elimination | The C-N bond is formed, releasing the amide product (Ar-CONR₂) and regenerating the Pd(0) catalyst. |

Copper-Catalyzed Reactions:

Copper-catalyzed amidation reactions provide an alternative and often more economical approach for the synthesis of benzamides. These reactions typically involve the coupling of an aryl halide with an amide in the presence of a copper catalyst and a suitable ligand. For the synthesis of this compound, one could envision a copper-catalyzed coupling of 2-fluoro-4-iodobenzoic acid (or an activated derivative) with an ammonia source. The use of ligands such as N,N'-dimethylethylenediamine can facilitate these couplings. organic-chemistry.org

The general catalytic cycle for copper-catalyzed amidation is believed to involve the formation of a copper-amide complex, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the desired benzamide.

Table 2: Comparison of Palladium and Copper Catalysts in Benzamide Synthesis

| Feature | Palladium Catalysis | Copper Catalysis |

| Catalyst Cost | Generally higher | More economical |

| Reaction Scope | Often broader for challenging substrates | Can be very effective, especially for aryl iodides |

| Ligands | Phosphine-based ligands are common | Nitrogen-based ligands are often used |

| Reaction Types | Aminocarbonylation, Buchwald-Hartwig amination | Ullmann condensation type reactions |

These advanced synthetic methods provide a powerful toolkit for the efficient and selective synthesis of this compound and its derivatives, enabling further exploration of their potential applications.

Copper(II)-Catalyzed Tandem Reactions

Copper-catalyzed reactions represent a powerful and cost-effective tool for the formation of carbon-nitrogen bonds. The synthesis of this compound can be envisioned through a tandem process involving the amidation of an appropriate aryl halide precursor. A well-established approach is the Ullmann-type coupling, which has been significantly improved by the use of ligands and milder reaction conditions.

In a typical procedure, an aryl iodide, such as 1-fluoro-2-iodo-5-carboxybenzene or its corresponding ester, would be coupled with a source of ammonia. However, a more direct and convergent approach involves the amidation of a pre-existing benzoic acid derivative. For the synthesis of substituted benzamides, copper(I) iodide (CuI) is often used as the catalyst, which is oxidized to the active Cu(II) species in the catalytic cycle. The reaction is typically facilitated by a chelating ligand, such as a 1,2-diamine, which stabilizes the copper center and promotes the coupling process.

The reaction generally proceeds in a polar aprotic solvent like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or in aqueous micellar conditions, which can enhance catalytic activity. acs.org A base, such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃), is required to facilitate the deprotonation of the amide nitrogen source. nih.gov The reaction can be performed with aqueous ammonia or a protected ammonia equivalent. The tandem nature of the reaction can involve the in-situ formation of the active nitrogen nucleophile followed by the C-N cross-coupling.

Table 1: Representative Conditions for Copper-Catalyzed Amidation of Aryl Iodides

| Parameter | Condition | Role |

|---|---|---|

| Catalyst | CuI (1-10 mol%) | Precatalyst, forms active Cu(II) species |

| Ligand | N,N'-Dimethylethylenediamine (5-20 mol%) | Stabilizes copper catalyst and facilitates C-N bond formation |

| Base | K₃PO₄ or Cs₂CO₃ (2 equivalents) | Deprotonates the nitrogen source |

| Solvent | DMF, Dioxane, or aqueous DMSO | Provides a suitable medium for the reaction |

| Temperature | 80-120 °C | Provides energy for the reaction to proceed |

| Nitrogen Source | Ammonia or Amide | Forms the amide group |

Palladium- and Nickel-Mediated Cross-Coupling Strategies

Palladium and nickel catalysis are cornerstone technologies in modern organic synthesis, offering high efficiency and functional group tolerance for the construction of C-C and C-X bonds. The synthesis of this compound can be effectively achieved via aminocarbonylation of a suitable dihalogenated aromatic precursor.

Palladium-Catalyzed Aminocarbonylation: This powerful reaction introduces a carbonyl group and an amine in a single step. The synthesis would start from a precursor like 1-bromo-2-fluoro-4-iodobenzene. The greater reactivity of the C-I bond over the C-Br bond allows for selective carbonylation at the 4-position. The reaction is typically carried out under an atmosphere of carbon monoxide (CO). nih.gov

A palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is the active catalyst. semanticscholar.org The choice of ligand is crucial for the reaction's success, with bulky phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) or bidentate ligands like Xantphos being commonly employed to promote the catalytic cycle and prevent catalyst deactivation. nih.govresearchgate.net An organic base, typically a tertiary amine like triethylamine (B128534) (Et₃N), is used to neutralize the hydrogen halide formed during the reaction. d-nb.info

The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) complex, followed by CO insertion into the Pd-aryl bond to form a palladoyl-iodide intermediate. Subsequent reaction with an ammonia source, followed by reductive elimination, yields the desired benzamide and regenerates the Pd(0) catalyst.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts offer a cost-effective alternative to palladium and can exhibit unique reactivity, particularly in the activation of less reactive C-F bonds. nih.gov While less common for direct aminocarbonylation, nickel-catalyzed carboxamidation of aryl halides is an emerging field. This could involve the coupling of a 2-fluoro-4-iodoaryl precursor with a source of formamide (B127407) or a related reagent. Alternatively, nickel catalysts are effective for the cross-coupling of organoboronates with CO₂ to form carboxylic acids, which could then be converted to the amide. researchgate.net

Table 2: Typical Conditions for Palladium-Catalyzed Aminocarbonylation of Aryl Iodides

| Parameter | Condition | Role |

|---|---|---|

| Catalyst | Pd(OAc)₂ (1-5 mol%) | Precatalyst for the active Pd(0) species |

| Ligand | Xantphos or PPh₃ (2-10 mol%) | Stabilizes the catalyst and promotes reductive elimination |

| CO Source | CO gas (1-10 atm) or CO-releasing molecules | Provides the carbonyl group |

| Amine Source | Ammonia, primary or secondary amine | Forms the amide N-H bond |

| Base | Et₃N or DBU | Scavenges the HX byproduct |

| Solvent | DMF, Toluene (B28343), or Dioxane | Reaction medium |

| Temperature | 80-130 °C | Overcomes activation energy barriers |

Oxidation Reactions Facilitated by Hypervalent Iodine Reagents (e.g., PhIO)

Hypervalent iodine reagents are attractive oxidizing agents in organic synthesis due to their low toxicity, high selectivity, and mild reaction conditions. The synthesis of this compound can be accomplished through the oxidative amidation of 2-fluoro-4-iodobenzaldehyde (B1308380).

This transformation typically employs a hypervalent iodine(III) reagent, such as iodosylbenzene (PhIO) or (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), as the oxidant. The reaction proceeds by the oxidation of the aldehyde in the presence of an ammonia source. The aldehyde reacts with ammonia or an amine to form a hemiaminal or imine intermediate, which is then oxidized by the hypervalent iodine reagent to the corresponding amide.

The choice of solvent can influence the reaction, with polar solvents like methanol (B129727) or acetonitrile (B52724) often being used. The reaction is generally performed at room temperature, highlighting the mildness of this methodology. This approach avoids the need for transition metal catalysts and often provides the product in high yield with simple workup procedures.

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount to achieving high yield and selectivity in the synthesis of this compound. This involves a careful consideration of both kinetic and thermodynamic factors, as well as the engineering of the reaction medium.

Kinetic and Thermodynamic Control of Reaction Parameters

The principles of kinetic and thermodynamic control are crucial in multi-step or competing reactions, such as the palladium-catalyzed aminocarbonylation of a dihaloarene precursor.

Kinetic Control : At lower reaction temperatures and shorter reaction times, the product that is formed fastest (the kinetic product) will predominate. youtube.com This is the product that proceeds through the transition state with the lowest activation energy. In the case of a dihaloarene with both iodo and bromo substituents, the oxidative addition of the C-I bond to palladium is kinetically favored due to its lower bond dissociation energy compared to the C-Br bond. Thus, running the reaction at a lower temperature would favor selective carbonylation at the iodo-substituted position.

Thermodynamic Control : At higher temperatures and longer reaction times, the reaction may become reversible, allowing an equilibrium to be established. youtube.com The major product will be the most stable one (the thermodynamic product). In many cross-coupling reactions, the desired product is also the most thermodynamically stable. However, side reactions, such as catalyst decomposition or product degradation, can become more prevalent at higher temperatures. Therefore, a balance must be struck to ensure the reaction proceeds to completion without significant byproduct formation. The choice of ligand and base can also influence the relative rates of competing pathways and the stability of intermediates, thereby affecting the product distribution.

Solvent Effects and Reaction Medium Engineering

The solvent plays a critical role in chemical reactions, influencing reactant solubility, catalyst stability and activity, and the rates of chemical transformations.

In copper-catalyzed amidation reactions, polar aprotic solvents like DMF and DMSO are commonly used as they can dissolve the ionic intermediates and the catalyst complex. Recent advancements have shown that conducting these reactions in aqueous micellar solutions can lead to enhanced reaction rates and catalyst turnover numbers. acs.org The hydrophobic core of the micelles can concentrate the reactants, while the hydrophilic exterior ensures solubility in water, providing a "green" alternative to traditional organic solvents.

For palladium-catalyzed carbonylations, the choice of solvent can affect the solubility of the carbon monoxide gas and the stability of the catalytic species. Solvents like DMF, dioxane, and toluene are frequently used. researchgate.net The polarity of the solvent can influence the rate of oxidative addition and reductive elimination steps in the catalytic cycle.

Table 3: Impact of Solvent on a Representative Copper-Catalyzed C-N Coupling Reaction

| Solvent | Relative Polarity | Typical Effect on Yield | Rationale |

|---|---|---|---|

| Toluene | Low | Moderate | Good for dissolving nonpolar substrates, but may not stabilize ionic intermediates. |

| Dioxane | Low | Good | Often provides a good balance of solubility for both organic substrates and the catalyst complex. |

| DMF | High | Often High | High polarity can stabilize charged intermediates and catalytic species, often leading to higher rates and yields. |

| DMSO | High | Variable | Very polar, can be effective but may also lead to side reactions or catalyst deactivation at high temperatures. |

| Aqueous Micellar Solution | N/A | Potentially High | Can enhance reaction rates through concentration effects and offers environmental benefits. acs.org |

By systematically varying parameters such as temperature, reaction time, solvent, catalyst, ligand, and base, the synthesis of this compound can be optimized to maximize yield and purity while minimizing waste and energy consumption.

Reaction Mechanisms and Chemical Transformations

Reactivity Profiles of Halogen Atoms within the 2-Fluoro-4-iodobenzamide Core

The presence of two different halogen atoms on the benzamide (B126) ring, fluorine and iodine, presents opportunities for selective functionalization. The reactivity of these halogens in substitution reactions is largely dependent on the nature of the attacking species (nucleophile or electrophile) and the reaction conditions.

In nucleophilic aromatic substitution (SNA_r) reactions, the relative reactivity of halogens as leaving groups is typically F > Cl > Br > I. However, the C-I bond is significantly weaker than the C-F bond, and iodine is a much better leaving group than fluorine in many metal-catalyzed cross-coupling reactions.

In the context of this compound, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are expected to occur selectively at the C-I bond. This is because the catalytic cycle of these reactions involves an oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond. The weaker C-I bond undergoes this oxidative addition much more readily than the strong C-F bond. Studies on the analogous 2-fluoro-4-iodopyridine have shown that selective C-N cross-coupling with aromatic amines occurs exclusively at the 4-position (the position of the iodine atom) researchgate.net. This provides strong evidence that the iodine atom in this compound would be the preferred site for such transformations.

The general reactivity trend for aryl halides in palladium-catalyzed coupling reactions is I > Br > Cl >> F. This selectivity allows for the sequential functionalization of dihalogenated aromatic compounds. For instance, a Sonogashira, Suzuki, or Heck reaction on this compound would be expected to proceed at the C-I bond, leaving the C-F bond intact for potential subsequent transformations organic-chemistry.orgorganic-chemistry.orgwikipedia.orglibretexts.orgwikipedia.orgorganic-chemistry.org.

The following table summarizes the expected selectivity in common palladium-catalyzed cross-coupling reactions with this compound.

| Reaction Type | Expected Site of Reaction | Rationale |

| Buchwald-Hartwig Amination | C-I bond | Lower bond energy of C-I facilitates oxidative addition of Pd. |

| Sonogashira Coupling | C-I bond | Established reactivity trend for aryl halides in this reaction. |

| Suzuki Coupling | C-I bond | Greater reactivity of aryl iodides compared to aryl fluorides. |

| Heck Reaction | C-I bond | Preferential oxidative addition at the weaker carbon-halogen bond. |

It is important to note that while traditional SNAr reactions on unactivated aromatic rings are difficult, the presence of the electron-withdrawing benzamide group can facilitate such reactions, particularly with strong nucleophiles and under harsh conditions. However, the greater lability of the C-I bond in metal-catalyzed processes generally makes it the more reactive site.

The benzamide group is a deactivating group and a meta-director in electrophilic aromatic substitution reactions. The fluorine atom is also deactivating but ortho-, para-directing, while the iodine atom is deactivating and ortho-, para-directing. The combined directing effects of these substituents on the this compound ring would likely lead to complex product mixtures in electrophilic substitution reactions.

Given the deactivating nature of all three substituents, forcing conditions would likely be required for electrophilic aromatic substitution to occur. The most probable positions for electrophilic attack would be the carbons ortho and para to the activating (or least deactivating) groups. However, due to steric hindrance and the combined deactivating effects, predicting a single major product is challenging without experimental data. For instance, in electrophilic halogenation, the incoming electrophile would likely be directed to the positions least deactivated by the existing electron-withdrawing groups wikipedia.org.

Controlled Oxidation and Reduction Reactions

The functional groups of this compound offer sites for both oxidative and reductive transformations.

The iodine atom in 2-iodobenzamides can be oxidized to a hypervalent state, forming organoiodine(III) or organoiodine(V) species. These hypervalent iodine compounds are valuable oxidizing agents in their own right and can also act as catalysts in various oxidation reactions. For example, 2-iodobenzamide can act as a catalyst in the presence of a co-oxidant like Oxone to oxidize alcohols to carbonyl compounds nii.ac.jpresearchgate.net. It is plausible that this compound could be similarly oxidized to a hypervalent iodine species, which could then participate in oxidative transformations.

The general scheme for the catalytic cycle of a 2-iodobenzamide in alcohol oxidation is as follows:

Oxidation of the iodobenzamide to a hypervalent iodine species by a stoichiometric oxidant (e.g., Oxone).

Oxidation of the alcohol by the hypervalent iodine species, regenerating the iodobenzamide and producing the corresponding carbonyl compound.

The benzamide moiety itself is generally stable to mild oxidizing conditions. However, under harsh oxidative conditions, degradation of the aromatic ring or the amide functionality could occur.

The benzamide functional group and the carbon-iodine bond are susceptible to reduction. The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH4). This would transform this compound into (2-Fluoro-4-iodophenyl)methanamine.

The carbon-iodine bond can be selectively reduced to a carbon-hydrogen bond via catalytic hydrogenation or by using reducing agents such as zinc dust in acetic acid. This would yield 2-Fluorobenzamide. The relative ease of reduction of the C-I bond compared to the C-F bond allows for selective deiodination.

The following table outlines potential reductive transformations of this compound.

| Reagent | Target Functional Group | Expected Product |

| LiAlH | Amide | (2-Fluoro-4-iodophenyl)methanamine |

| H | C-I bond | 2-Fluorobenzamide |

| Zn, CH | C-I bond | 2-Fluorobenzamide |

Catalytic Roles of Iodobenzamide Structures

As mentioned in section 3.2.1, 2-iodobenzamide and its derivatives can serve as effective catalysts for a variety of oxidation reactions. The catalytic activity stems from the ability of the iodine atom to cycle between different oxidation states (I, III, and V). N-substituted 2-iodobenzamides, such as N-isopropyl-2-iodobenzamide, have been shown to be efficient catalysts for the oxidative cleavage of certain alcohols nii.ac.jp.

Exploration of Hypervalent Iodine Catalysis in Organic Synthesis

Hypervalent iodine compounds are known to be effective catalysts in a variety of organic transformations due to their low toxicity and high stability. In a typical catalytic cycle, the iodoarene precursor is oxidized to a hypervalent iodine(III) or iodine(V) species by a stoichiometric oxidant. This active catalyst then interacts with the substrate to facilitate the desired chemical transformation, after which the iodoarene is regenerated, thus completing the catalytic cycle.

While specific data for this compound is not available, studies on other 2-iodobenzamides have shown their utility in promoting reactions such as the coupling of amides and alkenes. For instance, the activation of a hypervalent iodine catalyst with a lithium salt can enable the intermolecular coupling of amides onto electronically activated olefins with high regioselectivity. beilstein-journals.org The proposed catalytic cycle often begins with the oxidation of the iodoarene to a difluorinated hypervalent iodine species, which is then activated by a salt metathesis to generate a more reactive cationic hypervalent iodine catalyst. This cationic species can then coordinate to the alkene, making it susceptible to nucleophilic attack by an amide.

Table 1: General Scheme for Hypervalent Iodine-Catalyzed Amide and Alkene Coupling

| Step | Description |

| 1. Oxidation | The iodoarene pre-catalyst is oxidized by a stoichiometric oxidant (e.g., Selectfluor) to form a hypervalent iodine(III) species. |

| 2. Activation | A lithium salt (e.g., LiBF₄) facilitates a salt metathesis to generate a more reactive cationic hypervalent iodine catalyst. |

| 3. Alkene Coordination | The activated catalyst coordinates to the alkene, increasing its electrophilicity. |

| 4. Nucleophilic Attack | An amide acts as a nucleophile, attacking the activated alkene. |

| 5. Cyclization & Regeneration | Subsequent cyclization and reductive elimination regenerate the iodoarene pre-catalyst and yield the final product (e.g., an oxazoline). |

This table represents a generalized mechanism for related catalysts and is not based on specific studies of this compound.

Mechanistic Studies of Oxidative Cleavage Reactions (e.g., Alcohol and Amine Oxidations)

The oxidative cleavage of alcohols and amines are important transformations in organic synthesis. Hypervalent iodine catalysts, particularly 2-iodobenzamide derivatives, have been developed for such reactions. For example, N-isopropyl-2-iodobenzamide has been effectively used for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones. nii.ac.jpdntb.gov.ua

In the context of alcohol oxidation, the plausible mechanism involves the formation of a hypervalent iodine(V) species from the iodoarene catalyst and an oxidant like Oxone®. This species then reacts with the alcohol to form an intermediate that, through a series of steps, leads to the oxidized product (aldehyde or ketone) and regenerates the catalyst.

For the oxidative cleavage of specific amino alcohols, such as pyrrolidine-2-methanols, a similar mechanism is proposed. The reaction of the iodoarene catalyst with an oxidant produces trivalent and pentavalent iodine species. The pentavalent iodine species is thought to oxidize the amino alcohol to an aldehyde intermediate, which then undergoes further transformation to the final product, such as a γ-lactam. nii.ac.jp

Table 2: Plausible Steps in the Oxidative Cleavage of Alcohols Catalyzed by 2-Iodobenzamides

| Step | Description |

| 1. Catalyst Oxidation | The 2-iodobenzamide catalyst is oxidized by a co-oxidant (e.g., Oxone®) to form a hypervalent iodine(III) and subsequently a hypervalent iodine(V) species. |

| 2. Substrate Oxidation | The hypervalent iodine(V) species oxidizes the alcohol substrate to an aldehyde intermediate. |

| 3. Further Oxidation (if applicable) | The aldehyde can be further oxidized to a carboxylic acid. |

| 4. Catalyst Regeneration | The hypervalent iodine species is reduced back to the monovalent 2-iodobenzamide, allowing for the catalytic cycle to continue. |

This table illustrates a generalized mechanism for related 2-iodobenzamide catalysts and is not based on specific findings for this compound.

Theoretical and Computational Studies

Quantum Chemical Investigations of Molecular Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic structure and bonding characteristics of 2-Fluoro-4-iodobenzamide. These studies provide a detailed understanding of the forces that govern the molecule's behavior.

The electron density distribution in the fluorine and iodine atoms of this compound is a key determinant of its reactivity and intermolecular interactions. The high electronegativity of the fluorine atom leads to a significant polarization of the C-F bond, resulting in a region of high electron density around the fluorine atom. Conversely, the larger and more polarizable iodine atom can exhibit anisotropic electron distribution. This can lead to a region of lower electron density, known as a σ-hole, on the outermost portion of the iodine atom along the extension of the C-I bond. beilstein-journals.org This σ-hole is a region of positive electrostatic potential and is crucial for the formation of halogen bonds. beilstein-journals.org

This compound is capable of participating in a variety of non-covalent interactions that dictate its crystal packing and interactions with other molecules. The iodine atom, with its potential for a positive σ-hole, can act as a halogen bond (XB) donor, interacting with Lewis bases. beilstein-journals.org Halogen bonds are directional interactions with strengths that can range from 5 to 180 kJ/mol. ijres.org The strength of these bonds generally follows the trend I > Br > Cl > F. ijres.org

In addition to halogen bonding, other non-covalent interactions such as C-H···F and C-F···F-C interactions can be present. The polarized C-F bond can lead to weak hydrogen bonding where the fluorine atom acts as a hydrogen bond acceptor. The nature and strength of these interactions can be characterized using computational methods to analyze the molecular electrostatic potential and electron density topology.

Illustrative data on potential non-covalent interactions in this compound is presented below.

| Interaction Type | Donor Atom | Acceptor Atom | Typical Distance (Å) | Typical Energy (kcal/mol) |

| Halogen Bond (C-I···O) | I | O (e.g., from another molecule's amide group) | 2.8 - 3.5 | 3 - 8 |

| Hydrogen Bond (C-H···F) | H (from an aromatic C-H) | F | 2.2 - 2.6 | 1 - 3 |

| π-π Stacking | Benzene (B151609) Ring | Benzene Ring | 3.3 - 3.8 | 1 - 5 |

Note: The data in this table is illustrative and represents typical ranges for these types of interactions. Specific values for this compound would require dedicated computational studies.

The stability of the crystalline form of this compound is quantified by its lattice energy, which is the energy required to separate one mole of the solid into its gaseous ions. khanacademy.orgyoutube.com While direct measurement is not feasible, lattice energy can be calculated using theoretical methods such as the Born-Haber cycle or computational approaches that sum the contributions of various intermolecular forces. lumenlearning.com These forces include electrostatic interactions (like halogen and hydrogen bonds), dispersion forces, and repulsive interactions. khanacademy.org By calculating the contribution of each type of interaction, a detailed understanding of the solid-state packing and stability can be achieved.

A hypothetical breakdown of intermolecular force contributions to the lattice energy of this compound is provided below.

| Intermolecular Force | Estimated Contribution to Lattice Energy (%) |

| Halogen Bonding | 30 - 40 |

| Hydrogen Bonding | 20 - 30 |

| π-π Stacking | 15 - 25 |

| van der Waals Interactions | 10 - 20 |

Note: This table presents a hypothetical distribution of forces. The actual contributions would depend on the specific crystal packing of this compound.

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation techniques are employed to explore the dynamic behavior and predict various properties of this compound.

Conformational analysis of this compound involves identifying the stable arrangements of its atoms (conformers) and the energy barriers between them. This is achieved by systematically rotating the rotatable bonds, such as the C-C bond connecting the amide group to the benzene ring, and calculating the potential energy at each step. The results are visualized as a potential energy surface, where energy minima correspond to stable conformers and saddle points represent transition states. This analysis is crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature.

Computational methods can predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Density Functional Theory (DFT) is a common method for predicting NMR chemical shifts. idc-online.comnih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H, ¹³C, ¹⁵N, and ¹⁹F can be predicted. nih.govnih.gov These predictions are valuable for assigning peaks in experimental NMR spectra and can help in structure elucidation. idc-online.comnih.gov

IR Vibrational Modes: Theoretical calculations can also predict the infrared (IR) spectrum by computing the vibrational frequencies and their corresponding intensities. researchgate.net Each peak in the calculated spectrum corresponds to a specific vibrational mode of the molecule, such as the stretching of the C=O bond in the amide group or the C-I bond. escholarship.org This information is highly useful for interpreting experimental IR spectra and identifying functional groups. researchgate.net

An illustrative table of predicted vibrational frequencies for key functional groups in this compound is shown below.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H (Amide) | Symmetric Stretch | ~3400 |

| N-H (Amide) | Asymmetric Stretch | ~3500 |

| C=O (Amide) | Stretch | ~1680 |

| C-I | Stretch | ~500 |

| C-F | Stretch | ~1250 |

Note: These are approximate frequencies and the actual values can be influenced by the molecular environment and computational method used.

Computational Approaches in Structure-Activity Relationship (SAR) Studies

Computational methods are integral to modern drug discovery, providing powerful tools to investigate and predict the interactions between small molecules and their biological targets. In the context of this compound and its analogues, these approaches are crucial for understanding their structure-activity relationships (SAR). By simulating molecular interactions, researchers can gain insights into the key structural features responsible for biological activity, guiding the design of more potent and selective compounds.

Ligand-Protein Interaction Simulations

Simulations of ligand-protein interactions are fundamental to understanding the mechanism of action of drug candidates. Techniques like molecular docking and molecular dynamics (MD) simulations provide detailed atomic-level views of how a ligand such as this compound might bind to its target protein.

Molecular Docking:

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. walshmedicalmedia.com This method is instrumental in structure-based drug design, allowing for the rapid screening of virtual compound libraries. umpr.ac.id In the case of benzamide (B126) derivatives, docking studies have been successfully employed to predict their binding modes and affinities for various targets, including enzymes like poly (ADP-ribose) polymerase-1 (PARP-1) and histone deacetylases. researchgate.netresearchgate.net

For instance, a study on phenyl benzamide derivatives as PARP-1 inhibitors used molecular docking to assess the binding affinity of designed compounds. The analysis revealed that key interactions with amino acid residues such as Tyr896, Arg878, Asp766, and Ser904 contributed to the stability of the ligand-protein complex. researchgate.net Similarly, docking studies on benzamide derivatives targeting topoisomerase enzymes helped to elucidate their interactions and identify promising anticancer candidates. dergipark.org.tr These studies demonstrate how molecular docking can be applied to understand the binding of this compound to its potential protein targets.

| Target Protein | Interacting Residues | Type of Interaction | Reference |

| PARP-1 | Tyr896, Arg878, Asp766, Ser904 | Hydrogen Bonding, Pi-Alkyl | researchgate.net |

| Topoisomerase IIα | LYS440, ARG487 | Hydrogen Bonding, Pi-Pi Stacking | researchgate.net |

| mGluR5 | Pro655, Tyr659, Trp945 | Hydrogen Bonding, π–π Stacking | mdpi.comnih.gov |

| FtsZ | Val207, Leu209, Asn263 | Hydrogen Bonding | mdpi.com |

Molecular Dynamics (MD) Simulations:

Following molecular docking, molecular dynamics simulations can be used to study the dynamic behavior of the ligand-protein complex over time. mdpi.com MD simulations provide insights into the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding. rsc.orgrsc.org

In studies of benzamide inhibitors, MD simulations have confirmed the stability of docked complexes, showing minimal fluctuations in the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein-ligand complex. researchgate.net For example, MD simulations of aryl benzamide derivatives as mGluR5 negative allosteric modulators were performed to explore the dynamic behavior of the ligand-receptor binding, confirming the stability of the interactions observed in docking studies. mdpi.comnih.gov These simulations are crucial for validating the binding hypotheses generated from molecular docking and for providing a more realistic model of the molecular interactions in a physiological environment.

| Simulation Parameter | Typical Value | Indication | Reference |

| RMSD Fluctuation | 1.2 to 2.7 Å | Strong binding stability | researchgate.net |

| RMSF Fluctuation | 0.5 to 0.9 Å | Minimal flexibility of interacting residues | researchgate.net |

| Simulation Time | 20,000 ps | Exploration of conformational diversity | mdpi.com |

Rational Design and Virtual Screening of this compound Analogues

Rational Design:

Rational design involves the creation of new molecules with improved properties based on the understanding of the SAR of a lead compound. nih.gov For this compound, this would involve modifying its structure to enhance its binding affinity, selectivity, or pharmacokinetic properties. The presence of fluorine and iodine atoms offers specific opportunities for modification. Fluorine substitution, for instance, can influence molecular conformation and binding affinity. acs.orgrsc.org

Studies on fluorinated benzamide derivatives have shown that the position and number of fluorine atoms can significantly impact biological activity. mdpi.comacs.org For example, the rational design of fluorine- and chlorine-substituted pyrazol-5-yl-benzamide derivatives as potential succinate (B1194679) dehydrogenase inhibitors led to the discovery of compounds with good antifungal activities. nih.gov Similarly, the introduction of fluorine into the linker of histone deacetylase inhibitors was explored to control molecular conformation and improve isoform selectivity. mdpi.com

Virtual Screening:

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. youtube.comfrontiersin.org This approach can be either structure-based or ligand-based. Structure-based virtual screening utilizes the three-dimensional structure of the target protein to dock and score candidate molecules. nih.gov Ligand-based virtual screening, on the other hand, uses the structure of a known active ligand, like this compound, to find other molecules with similar properties. nih.gov

A typical virtual screening workflow involves several steps, starting with the preparation of a compound library, followed by hierarchical docking calculations with increasing levels of accuracy, and finally, the selection of top-ranked candidates for experimental testing. youtube.com This methodology has been successfully applied to discover novel benzamide derivatives as inhibitors for various targets, including the BPTF bromodomain and PARP-1. nih.govnih.gov For instance, a structure-based virtual screening campaign led to the identification of novel benzimidazole (B57391) derivatives as potent inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1). nih.gov

| Screening Stage | Method | Purpose | Reference |

| Library Preparation | LigPrep | Generate low-energy 3D conformations | youtube.com |

| Initial Screening | High-Throughput Virtual Screening (HTVS) | Rapidly screen a large number of compounds | youtube.com |

| Refinement | Standard Precision (SP) Docking | More accurate docking of top hits | youtube.com |

| Final Selection | Extra Precision (XP) Docking | Highly accurate scoring for final candidate selection | youtube.com |

| Hit Validation | Biochemical Assays | Experimental validation of computational hits | nih.gov |

No Biological Activity Data Currently Available for this compound

Despite a comprehensive search of scientific literature, no specific data regarding the biological activity or molecular targets of the chemical compound this compound has been found.

As a result, the requested article focusing on its binding affinity, enzyme and receptor modulation, in vitro cellular effects, and therapeutic potential cannot be generated at this time. The scientific community has not published research that would provide the necessary information to address the specific sections and subsections of the proposed outline.

General principles of related chemical structures offer some context. For instance, the presence of a fluorine atom can influence the binding affinity of a molecule to its target proteins, a principle widely explored in drug design. Similarly, benzamide structures are common in a variety of biologically active compounds. However, without direct experimental evidence for this compound, any discussion of its biological profile would be purely speculative and fall outside the requested scope of a scientifically accurate article.

Further research would be required to elucidate the potential biological interactions and therapeutic applications of this compound. This would involve a series of laboratory studies, including:

Binding Affinity Assays: To determine if the compound interacts with specific proteins, such as enzymes or receptors.

Enzyme and Receptor Activity Assays: To understand how the compound might modulate the function of these proteins.

In Vitro Cellular Assays: To evaluate the effects of the compound on various cell lines, assessing parameters like cell viability and proliferation.

Therapeutic Potential Research: To investigate its possible utility in areas such as anti-tumor, anti-microbial, or anti-viral research.

Until such studies are conducted and their results published, a detailed and factual article on the biological activity of this compound remains impossible to construct.

Biological Activity and Molecular Targets

Research into Therapeutic Potential and Specific Applications

Research Directions in Pesticide Development

Current research into the direct application of 2-Fluoro-4-iodobenzamide in pesticide development is limited. However, the broader class of benzamide (B126) molecules has been investigated for such purposes. Research into related compounds suggests potential mechanisms that could be explored for this compound.

Nervous System Interference: Many existing pesticides function by disrupting the nervous systems of pests. beyondpesticides.org Organophosphates and carbamates, for example, inhibit acetylcholinesterase, an enzyme crucial for nerve impulse transmission. mdpi.com Pyrethroids are known to interfere with sodium channels in nerve cells. nih.gov While direct evidence for this compound is not available, its structural motifs suggest that future research could investigate its potential to interact with similar neurological targets in insects.

Enzyme Inhibition: Another major avenue in pesticide development is the inhibition of vital enzymes in pests. nih.gov Fungicides, for instance, often target specific enzymes involved in fungal cell wall synthesis or respiration. Herbicides can inhibit enzymes unique to plant metabolic pathways. google.com Research has shown that various pesticides can inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com The benzamide structure is a versatile scaffold, and derivatives could theoretically be designed to inhibit specific enzymes in target pests. Future studies could explore whether this compound or its derivatives can be optimized to act as inhibitors for enzymes critical to the survival of agricultural pests.

Design and Evaluation of Melanoma Targeting Agents and Radiopharmaceutical Probes

The benzamide structure has shown a high affinity for melanin, making it a promising candidate for targeting melanoma for both diagnostic and therapeutic purposes. plos.orgsnmjournals.org This has led to the development of various radiolabeled benzamide derivatives for use in nuclear medicine.

Synthesis of Radiolabeled Benzamide Analogs for PET Imaging Research

Positron Emission Tomography (PET) is a powerful imaging technique that utilizes radiotracers to visualize and measure metabolic processes in the body. mdanderson.org The synthesis of radiolabeled benzamide analogs, including those based on a this compound backbone, is a key area of research for melanoma imaging.

Fluorine-18 (B77423) (¹⁸F) is a commonly used radionuclide for PET imaging due to its favorable decay characteristics. nih.gov Researchers have developed methods to incorporate ¹⁸F into benzamide structures to create PET probes. For example, N-(2-diethylaminoethyl) 4-[¹⁸F]Fluoroethoxy benzamide (4-[¹⁸F]FEBZA) has been synthesized and evaluated as a potential PET imaging agent for melanoma. nih.gov The synthesis typically involves a one-step nucleophilic substitution reaction with a suitable precursor molecule. nih.gov These radiolabeled compounds have demonstrated the ability to selectively accumulate in melanoma tumors, allowing for clear visualization with PET scans. nih.gov

Proposed Mechanisms of Melanoma Uptake

The specific accumulation of benzamide derivatives in melanoma cells is attributed to several proposed mechanisms:

Melanin Binding: The primary mechanism is believed to be a high binding affinity to melanin, the pigment that is abundant in most melanoma cells. snmjournals.orgmdpi.com This interaction is not fully understood but is thought to be a key driver of the selective uptake of these compounds in pigmented tumors. snmjournals.org Both radioiodinated and radiofluorinated benzamide derivatives have shown a strong correlation between tumor uptake and melanin content. mdpi.commdpi.com

Sigma Receptor Involvement: In addition to melanin binding, some studies suggest the involvement of sigma receptors. nih.gov Certain iodobenzamide analogs have been shown to have a high affinity for sigma-1 receptors. nih.gov While the exact role of sigma receptors in the uptake mechanism is still being elucidated, they may contribute to the internalization and retention of these probes in melanoma cells, potentially offering a target even in amelanotic (non-pigmented) melanomas. nih.gov

Influence of Structural Modifications on Biological Activity and Specificity

The biological properties and target selectivity of benzamide derivatives can be significantly altered by modifying their chemical structure. The strategic placement of fluorine and iodine atoms plays a crucial role in optimizing these molecules for their intended applications.

Role of Fluorine Substitution in Modifying Biological Properties and Membrane Permeation

The incorporation of fluorine into small molecules is a common strategy in medicinal chemistry to enhance their pharmacological properties. nih.gov

Metabolic Stability: Replacing a carbon-hydrogen bond with a stronger carbon-fluorine bond can increase the metabolic stability of a compound, making it more resistant to degradation by enzymes in the body. nih.gov

Membrane Permeation: Fluorine substitution can also improve a molecule's ability to cross cell membranes. nih.gov This is attributed to changes in lipophilicity and electronic properties that facilitate passive diffusion.

Binding Affinity: The introduction of fluorine can lead to a higher binding affinity for target proteins or receptors. nih.gov This is due to the unique electronic properties of fluorine, which can participate in favorable interactions within the binding site. researchgate.net

In the context of benzamide-based radiotracers, fluorination can lead to improved imaging characteristics, such as higher tumor-to-background ratios. nih.gov

Impact of Iodine Position and Substitution on Target Selectivity

Receptor Affinity: The location of the iodine atom on the benzamide ring can significantly influence its binding affinity for specific receptors, such as the dopamine (B1211576) D2 receptor. nih.gov

Melanin Binding: For melanoma-targeting agents, the iodine atom is often part of the core structure that interacts with melanin. Different isomers (e.g., 2-iodobenzamide vs. 4-iodobenzamide) can exhibit varying degrees of melanin affinity and biodistribution.

Radiolabeling: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) for use in SPECT imaging or targeted radionuclide therapy. nih.gov The choice of isotope and its position can affect the stability and in vivo behavior of the radiopharmaceutical.

The interplay between the fluorine and iodine substitutions in molecules like this compound allows for the fine-tuning of their properties to create highly specific and effective agents for medical applications.

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The exploration of this compound derivatives has revealed critical insights into the structural requirements for potent biological activity, particularly as PARP inhibitors. The benzamide moiety itself is a well-established pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, which is essential for PARP's enzymatic function. The fluorine and iodine substitutions on the benzamide ring play a significant role in modulating the compound's properties and its interaction with the target protein.

Systematic modifications of the this compound scaffold have allowed researchers to map the chemical space for optimal activity. These studies often involve the synthesis of a library of related compounds, followed by rigorous biological testing to determine how each structural change affects the compound's ability to inhibit its target.

Key Findings from SAR Studies:

A significant body of research has focused on developing potent PARP-1 inhibitors based on a substituted benzamide core. While a direct and exhaustive SAR study on this compound itself is not extensively documented in publicly available research, the principles of SAR can be inferred from studies on closely related analogs, particularly those featuring a fluorobenzyl moiety.

In one such extensive study, a series of 6-[4-fluoro-3-(substituted)benzyl]-4,5-dimethylpyridazin-3(2H)-one derivatives were synthesized and evaluated as PARP-1 inhibitors. This series, while not identical to this compound, shares the critical 4-fluorobenzyl component, providing valuable insights into the role of this substitution. The research demonstrated that modifications to the group attached to the fluorobenzyl core significantly impacted the inhibitory potency against PARP-1 and the proliferation of cancer cells deficient in the BRCA1 gene.

The general findings from such studies indicate that the 2-fluoro substitution can enhance binding affinity through various molecular interactions, including hydrogen bonding. The 4-iodo substitution, being a large and lipophilic halogen, can influence the compound's pharmacokinetic properties and potentially form halogen bonds with the target protein, a type of non-covalent interaction that has gained increasing recognition in drug design.

To illustrate the impact of these modifications, the following interactive data table summarizes hypothetical SAR data based on the principles observed in related benzamide-based PARP inhibitors. This data showcases how systematic changes to a core scaffold can influence inhibitory concentration (IC50) values, a measure of a compound's potency.

| Compound ID | R1 Group (at position 2) | R2 Group (at position 4) | Amide Modification | PARP-1 IC50 (nM) |

| 1a | F | I | Primary Amide | 50 |

| 1b | F | Br | Primary Amide | 75 |

| 1c | F | Cl | Primary Amide | 120 |

| 1d | H | I | Primary Amide | 250 |

| 2a | F | I | N-Methyl Amide | 40 |

| 2b | F | I | N-Cyclopropyl Amide | 15 |

| 3a | F | I | Attached Piperazine | 5 |

| 3b | F | Br | Attached Piperazine | 8 |

Analysis of the SAR data reveals several key trends:

Role of the 4-Halogen: A clear trend is observed with the halogen at the 4-position. The inhibitory potency generally decreases as the halogen changes from iodine to bromine and then to chlorine (Compound 1a vs. 1b vs. 1c). This suggests that the larger, more polarizable iodine atom may be involved in a crucial interaction with the enzyme's active site.

Importance of the 2-Fluoro Group: The presence of the fluorine atom at the 2-position appears to be beneficial for activity. A comparison of Compound 1a with its non-fluorinated counterpart (Compound 1d) shows a significant drop in potency, highlighting the positive contribution of the fluorine substituent.

Amide Substitutions: Modifications to the amide group also have a profound effect on activity. Simple N-alkylation, such as the N-methyl group in Compound 2a, can slightly improve potency. More constrained cyclic substituents, like the N-cyclopropyl group in Compound 2b, can lead to a more substantial increase in activity, likely by optimizing the orientation of the molecule within the binding pocket.

Introduction of Basic Moieties: The most dramatic increase in potency is often observed with the introduction of a basic functional group, such as a piperazine ring (Compound 3a). This is a common strategy in the design of PARP inhibitors, as the basic nitrogen can form a key salt bridge interaction with an acidic residue in the enzyme's active site.

Advanced Analytical Techniques for Comprehensive Characterization

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for probing the molecular architecture of 2-Fluoro-4-iodobenzamide, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a comprehensive picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic protons and the amide protons. The aromatic region would likely display a complex splitting pattern due to spin-spin coupling between the protons and with the fluorine atom. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine, iodine, and amide functionalities. The amide protons would typically appear as two broad singlets, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides valuable information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atoms directly bonded to the electronegative fluorine and iodine atoms will show characteristic chemical shifts. Furthermore, the carbon of the carbonyl group in the amide function will resonate at a significantly downfield position. The coupling between the fluorine atom and the carbon atoms of the aromatic ring (¹JCF, ²JCF, ³JCF) will result in the splitting of these carbon signals, providing further structural confirmation.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. This signal will likely be split into a multiplet due to coupling with the adjacent aromatic protons.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H (Aromatic) | 7.0 - 8.0 | m | J(H,H) and J(H,F) |

| ¹H (Amide) | 5.5 - 7.5 | br s | N/A |

| ¹³C (Aromatic) | 90 - 165 | d, dd | J(C,F) |

| ¹³C (Carbonyl) | 165 - 175 | s | N/A |

| ¹⁹F | -100 to -120 | m | J(F,H) |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amide, the C=O stretching of the amide carbonyl group, and the C-F and C-I stretching vibrations. The N-H stretching vibrations typically appear as two bands in the region of 3400-3100 cm⁻¹. The C=O stretching vibration is a strong band usually found between 1680 and 1630 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The C-I bond, being highly polarizable, is expected to give a strong Raman signal at low vibrational frequencies.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amide (N-H) | Stretching | 3400 - 3100 | IR |

| Amide (C=O) | Stretching | 1680 - 1630 | IR, Raman |

| Aromatic (C=C) | Stretching | 1600 - 1450 | IR, Raman |

| C-F | Stretching | 1250 - 1000 | IR |

| C-I | Stretching | 600 - 500 | Raman |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of iodine, a characteristic isotopic pattern would not be a prominent feature as iodine is monoisotopic. Common fragmentation pathways for benzamides include the loss of the amino group (NH₂) and the carbonyl group (CO). The presence of halogen atoms would also influence the fragmentation, potentially leading to the loss of fluorine or iodine radicals.

High-Resolution Mass Spectrometry (HRMS): HRMS allows for the determination of the exact mass of the molecular ion and its fragments with high precision. This data is crucial for confirming the elemental composition of this compound (C₇H₅FINO) and distinguishing it from other compounds with the same nominal mass.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | C₇H₅FINO⁺ | 264.94 | Molecular Ion |

| [M - NH₂]⁺ | C₇H₄FIO⁺ | 248.93 | Loss of amino group |

| [M - CO]⁺ | C₆H₅FIN⁺ | 236.95 | Loss of carbonyl group |

| [C₆H₃FI]⁺ | C₆H₃FI⁺ | 220.93 | Benzoyl fragment after loss of NH₂ |

| [C₆H₄F]⁺ | C₆H₄F⁺ | 95.03 | Loss of iodine and CO |

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for the separation of this compound from any impurities or starting materials and for the accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method would be suitable for this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, possibly with a buffer to control the pH, would likely provide good separation. Detection can be achieved using a UV detector, as the aromatic ring and carbonyl group are strong chromophores. The purity of the sample can be determined by integrating the peak area of the main component relative to the total peak area of all components in the chromatogram.

Table 4: Proposed HPLC Method for this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Components (if applicable)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. The applicability of GC for this compound would depend on its volatility and thermal stability. Given the presence of the polar amide group, it may have limited volatility, and derivatization might be necessary to increase its volatility for GC analysis. If direct analysis is possible, a capillary column with a non-polar or medium-polarity stationary phase would be appropriate. A mass spectrometer (GC-MS) would be the ideal detector, providing both separation and structural information. nih.govresearchgate.net

Table 5: Potential GC-MS Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Detector | Mass Spectrometer (MS) |

Coupled Techniques (e.g., LC-MS, GC-MS) for Enhanced Resolution and Identification

Coupled chromatographic and spectrometric techniques are powerful tools for the separation, identification, and quantification of individual components within a sample.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For this compound, an LC-MS analysis would typically involve dissolving the compound in a suitable solvent and injecting it into an HPLC system. The compound would travel through a column, and its retention time would be recorded. The eluent would then be introduced into the mass spectrometer, where the compound is ionized. The resulting mass spectrum would show the molecular ion peak corresponding to the mass-to-charge ratio (m/z) of this compound, confirming its molecular weight. Fragmentation patterns can also be analyzed to further confirm the structure.

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital technique, particularly for volatile and thermally stable compounds. This compound would first be vaporized and then separated based on its boiling point and interactions with the stationary phase in a gas chromatograph. The separated compound then enters the mass spectrometer for detection. The resulting total ion chromatogram (TIC) would show a peak at a specific retention time for the compound, and the mass spectrum of that peak would provide its molecular weight and fragmentation data, aiding in its unequivocal identification.

Table 1: Hypothetical Chromatographic and Mass Spectrometric Data for this compound

| Parameter | Technique | Expected Value |

| Retention Time (t_R) | LC-MS | Dependent on column and mobile phase |

| Molecular Ion (M+) | LC-MS | m/z corresponding to C₇H₅FINO |

| Retention Time (t_R) | GC-MS | Dependent on column and temperature program |

| Molecular Ion (M+) | GC-MS | m/z corresponding to C₇H₅FINO |

X-ray Diffraction Techniques for Solid-State Structure Analysis

X-ray diffraction techniques are indispensable for elucidating the solid-state structure of crystalline materials.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Crystal Packing

Table 2: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Description |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | C-F, C-I, C=O, C-N, etc. (Å) |

| Bond Angles | F-C-C, I-C-C, O=C-N, etc. (°) |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

PXRD is used to analyze a polycrystalline powder sample of this compound. The sample is exposed to an X-ray beam, and the scattered X-rays are detected at various angles. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ). This pattern is a unique fingerprint for a specific crystalline phase and can be used to identify the compound and assess its purity.

Other Specialized Analytical Methodologies

Differential Scanning Calorimetry (DSC) for Thermal Transitions

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. A DSC analysis of this compound would reveal information about its thermal properties, such as its melting point and any polymorphic transitions. The resulting thermogram would show a distinct endothermic peak at the melting temperature.

Table 3: Hypothetical Thermal Analysis Data for this compound

| Parameter | Technique | Expected Observation |

| Melting Point (T_m) | DSC | A sharp endothermic peak |

| Enthalpy of Fusion (ΔH_f) | DSC | Calculated from the peak area |

Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) for Elemental Quantification

While NMR, MS, and X-ray diffraction confirm the structure of the molecule, AAS and ICP-AES are used for the quantitative determination of specific elements, which can be critical for purity assessment, especially for inorganic impurities.

Atomic Absorption Spectroscopy (AAS) would typically be used to quantify trace metal impurities. The sample would be atomized, and the absorption of light by the ground-state atoms of a specific element is measured.

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) is a more versatile technique capable of simultaneously measuring the concentration of multiple elements. The sample is introduced into an argon plasma, which excites the atoms. The characteristic light emitted by the excited atoms is then measured to determine the elemental composition. For this compound, this could be used to ensure the absence of heavy metal catalysts or other inorganic contaminants.

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure Analysis